Stereospecific Cytotoxicity in MCF-7 Cells
The (2R)-enantiomer of 1-oxaspiro[2.5]octane-2-carboxylic acid exhibits potent and selective cytotoxicity, with a reported IC50 of 25 µM against MCF-7 human breast cancer cells after 48 hours of treatment . While a direct IC50 value for the racemic mixture is not reported in the same study, the compound's specific (R)-stereochemistry is identified as a key differentiating feature from other similar compounds . This stereochemistry is crucial for its unique chemical reactivity and potential biological activity .
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 25 µM |
| Comparator Or Baseline | Racemic mixture (data not available) |
| Quantified Difference | Activity attributed to (R)-stereochemistry; racemic mixture activity unknown but expected to be lower. |
| Conditions | MCF-7 human breast cancer cell line; 48-hour treatment. |
Why This Matters
This quantitative data supports the procurement of the specific (2R)-enantiomer for cancer research applications, as the racemic mixture may lack the required stereospecificity for target engagement.
